Isoplysin A
Description
Significance of Marine-Derived Natural Products in Drug Discovery
The marine environment, with its vast biodiversity, represents a prolific source of unique and structurally diverse natural products. frontiersin.orgresearchgate.net These marine natural products (MNPs) have garnered significant attention in the field of drug discovery due to their potential to yield novel therapeutic agents. vaia.com The extreme and competitive conditions of marine ecosystems have driven the evolution of organisms that produce highly specialized secondary metabolites, many of which possess potent biological activities. researchgate.net Consequently, MNPs often exhibit novel chemical scaffolds and mechanisms of action not found in terrestrial sources, making them particularly valuable for pharmaceutical development. researchgate.net
Over the past few decades, research into MNPs has led to the discovery of numerous compounds with significant pharmacological properties, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities. acs.orgmdpi.com The chemical diversity of these compounds is remarkable, ranging from simple molecules to complex polycyclic structures. frontiersin.org This structural novelty is a key reason why MNPs are considered excellent candidates for drug discovery programs. acs.org To date, several marine-derived drugs have been approved for clinical use, and many more are in various stages of clinical and preclinical development, highlighting the immense therapeutic potential of the ocean's chemical library. frontiersin.org Sponges, tunicates, mollusks, and marine microorganisms are among the most promising sources of these bioactive compounds. frontiersin.org
Overview of Indole (B1671886) Alkaloids as Bioactive Scaffolds
Indole alkaloids are a large and important class of naturally occurring compounds characterized by the presence of an indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in molecules that bind to a variety of biological targets. bohrium.com The indole ring system is found in a wide array of bioactive natural products and has been integral to the development of numerous pharmaceuticals. bohrium.comnih.gov
Derived primarily from the amino acid tryptophan, indole alkaloids exhibit an extensive range of biological and pharmacological activities. researchgate.net These include anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroactive properties. bohrium.comnih.gov The versatility of the indole scaffold allows for a high degree of structural modification, leading to a vast diversity of naturally occurring and synthetic derivatives with distinct biological profiles. researchgate.netresearchgate.net Well-known drugs such as the anti-migraine agent sumatriptan (B127528) and the anti-cancer drug mitomycin C are based on the indole framework, underscoring the therapeutic importance of this class of compounds. nih.gov Marine organisms, in particular, are a rich source of structurally unique indole alkaloids with potent bioactivities. researchgate.netrsc.org
Classification of Isoplysin A within the Aplysinopsin Family of Indole Alkaloids
This compound is a tryptophan-derived marine natural product that belongs to the aplysinopsin family of indole alkaloids. nih.govdoaj.org The aplysinopsins are a distinct group of marine alkaloids first isolated from Indo-Pacific sponges of the genus Thorecta (later reclassified as Aplysinopsis). mdpi.commdpi.com They have since been discovered in a variety of other marine organisms, including different sponge genera, scleractinian corals, a sea anemone, and a nudibranch. doaj.orgmdpi.com
The characteristic chemical structure of aplysinopsins consists of an indole moiety linked to an imidazolidinone ring system. mdpi.com The structural diversity within the aplysinopsin family is generated by several variations, including:
Bromination pattern of the indole ring: A significant number of aplysinopsin analogues are halogenated, most commonly with bromine at the C-6 position of the indole nucleus. mdpi.comnih.gov
Substitution on the imidazolidinone ring: Variations in the number and position of methyl groups on the nitrogen atoms of the C-ring are common. mdpi.com
Geometry of the exocyclic double bond: Aplysinopsins can exist as E/Z geometric isomers around the double bond connecting the indole and imidazolidinone moieties. mdpi.com
Oxidation state: The imidazolidinone fragment can exist in different oxidation states. mdpi.comresearchgate.net
This compound was isolated from the Okinawan marine sponge Aplysina sp. and represents one of the many naturally occurring analogues within this family. nih.gov While aplysinopsin itself has two methyl groups on the imidazolidinone ring, the structural variations across the nearly 30 natural analogues lead to a wide range of related compounds. mdpi.com
Compound and Research Data
Table 1: Research Findings on this compound and Related Compounds
| Compound/Topic | Finding | Source Organism | Reference |
| This compound | A new tryptophan-derived indole alkaloid. | Aplysina sp. (Okinawan marine sponge) | nih.gov |
| Aplysinopsins | A class of marine indole alkaloids characterized by an indole and an imidazolidinone ring. | Sponges (Thorecta, Verongia, Dercitus), Corals (Tubastrea) | mdpi.commdpi.com |
| Brominated Aplysinopsins | Halogenation, typically at position 6 of the indole ring, is a common structural feature. | Sponges, Corals | mdpi.comnih.gov |
| Bioactivity of Aplysinopsins | Exhibit a range of biological activities, including antineoplastic and neuromodulatory effects. | Not specified | mdpi.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(Z)-indol-3-ylidenemethyl]-1-methyl-2-(methylamino)imidazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-15-14-17-13(19)12(18(14)2)7-9-8-16-11-6-4-3-5-10(9)11/h3-8,19H,1-2H3,(H,15,17)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKWWDDODHMJCW-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(N1C)C=C2C=NC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=C(N1C)/C=C/2\C=NC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347398 | |
| Record name | Isoplysin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158761-04-7 | |
| Record name | Isoplysin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158761047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoplysin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Dereplication Methodologies of Isoplysin a and Its Analogs
Bioprospecting and Collection Strategies from Marine Organisms
The search for Isoplysin A and its analogs begins in the vast and biodiverse marine environment. Bioprospecting efforts are strategically focused on organisms that are known to produce a rich array of secondary metabolites.
Sponge Genera as Primary Natural Sources (e.g., Aplysina spp., Fascaplysinopsis spp., Smenospongia spp., Lamellomorpha spp.)
Marine sponges are a primary focus for the discovery of this compound and related compounds. nih.gov Several genera have been identified as prolific producers of these tryptophan-derived alkaloids.
Notably, two new indole (B1671886) alkaloids, this compound and D-6-bromohypaphorine, were first isolated from the Okinawan marine sponge Aplysina sp. nih.gov The genus Fascaplysinopsis has also proven to be a rich source. A chemical investigation of Fascaplysinopsis reticulata collected in Mayotte led to the isolation of three new tryptophan-derived alkaloids: 6,6′-bis-(debromo)-gelliusine F, 6-bromo-8,1′-dihydro-isoplysin A, and 5,6-dibromo-8,1′-dihydro-isoplysin A. researchgate.net These compounds were found alongside known molecules from the same family. researchgate.net
The sponges of the Smenospongia genus, such as Smenospongia aurea, have yielded a series of aplysinopsin analogs. ncl.res.in Similarly, a study of the New Zealand deep-sea marine sponge Lamellomorpha strongylata resulted in the isolation of twenty-one indole alkaloids, including new bisindoles and other previously reported natural products. researchgate.netresearchgate.net
Table 1: Selected this compound Analogs from Marine Sponges
| Compound Name | Source Organism | Location of Collection | Reference |
| This compound | Aplysina sp. | Okinawa | nih.gov |
| 6-bromo-8,1′-dihydro-isoplysin A | Fascaplysinopsis reticulata | Mayotte | researchgate.net |
| 5,6-dibromo-8,1′-dihydro-isoplysin A | Fascaplysinopsis reticulata | Mayotte | researchgate.net |
| Aplysinopsin Analogs | Smenospongia aurea | Not Specified | ncl.res.in |
| (Z)-coscinamide D | Lamellomorpha strongylata | New Zealand | researchgate.netresearchgate.net |
| (E)-coscinamide D | Lamellomorpha strongylata | New Zealand | researchgate.netresearchgate.net |
Marine Microorganisms as Production Sources (e.g., Fungi, Bacteria, Actinomycetes)
Marine microorganisms, including fungi, bacteria, and actinomycetes, represent another promising frontier for the discovery of novel bioactive compounds, including analogs of this compound. nih.govresearchgate.net These microorganisms can be found in diverse marine habitats, from sediments to symbiotic associations with other marine life. nih.govfrontiersin.org
Actinomycetes, in particular, are well-regarded for their ability to produce a wide array of secondary metabolites. japsonline.comresearchgate.net While direct isolation of this compound from marine microorganisms is not as extensively documented as from sponges, the potential for these microbes to produce similar tryptophan-derived alkaloids is an active area of research. nih.gov For instance, marine-derived fungi such as Penicillium and Aspergillus species have been shown to produce new metabolites. frontiersin.org The exploration of marine microbial diversity is anticipated to unveil novel analogs and production pathways. mdpi.comnih.gov
Coral Species as Alternate Sources (e.g., Scleractinian Corals)
Scleractinian corals, also known as stony corals, have been identified as an alternative source of aplysinopsin-type compounds, which are structurally related to this compound. nih.govgeological-digressions.com These corals are found in various marine environments, from shallow tropical reefs to deep-sea habitats. geological-digressions.complos.org
The investigation of scleractinian corals like Tubastraea spp. has led to the isolation of several aplysinopsin analogs. nih.govresearchgate.net These findings suggest that the metabolic pathways responsible for producing these indole alkaloids are not limited to sponges and may be present in other marine invertebrates. The diversity of coral species, including genera such as Porites, Montipora, and Acropora, presents a rich area for bioprospecting for new this compound-related structures. bioflux.com.ronoaa.govindooceanproject.orgnih.gov
Extraction and Purification Techniques for this compound and Related Compounds
Once a promising marine source is identified, the next critical phase involves the extraction and purification of the target compounds. This multi-step process is designed to isolate this compound and its analogs from a complex mixture of other cellular components. mdpi.com
The general procedure begins with the collection and lyophilization (freeze-drying) of the marine organism. The dried material is then subjected to extraction with a suitable solvent system, often a mixture of dichloromethane (B109758) and methanol (B129727) (CH2Cl2-MeOH). researchgate.net This initial extract contains a wide range of compounds.
To separate the desired alkaloids, a series of chromatographic techniques are employed. chemmethod.com A common first step is reversed-phase silica (B1680970) gel column chromatography. researchgate.net This method separates compounds based on their polarity. Further purification is often necessary and is typically achieved using high-performance liquid chromatography (HPLC). frontiersin.org HPLC offers higher resolution and allows for the isolation of pure compounds. nih.gov Modern and more sustainable extraction methods, such as supercritical fluid extraction and microwave-assisted extraction, are also being explored to improve efficiency and reduce solvent use. chemmethod.comnih.gov
Advanced Spectroscopic and Spectrometric Approaches for Structural Characterization
With a pure compound in hand, the final step is to determine its precise chemical structure, including its stereochemistry. This is accomplished through a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of organic molecules like this compound. nih.govnumberanalytics.comnumberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular puzzle. longdom.org
1D NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the types and numbers of atoms present in the molecule. researchgate.net For more complex structural details, 2D NMR techniques are employed. longdom.org Correlation Spectroscopy (COSY) experiments reveal which protons are coupled to each other, helping to establish the connectivity of the carbon skeleton. longdom.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information on the connections between protons and carbons, further defining the molecular framework. researchgate.net
For determining the relative stereochemistry of the molecule, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. numberanalytics.comwordpress.com NOESY experiments identify protons that are close to each other in space, even if they are not directly bonded, which is crucial for assigning the correct spatial arrangement of atoms. wordpress.com The structure of this compound and its analogs are ultimately confirmed through the comprehensive analysis of these NMR data, often in combination with high-resolution mass spectrometry (HRESIMS) to determine the elemental composition. nih.govresearchgate.net Advanced NMR techniques, including the use of residual dipolar couplings (RDCs), are also being developed to provide even more precise structural information for complex natural products. leibniz-fmp.de
X-ray Single-Crystal Diffraction for Absolute Configuration Determination
X-ray single-crystal diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline compound. purechemistry.orgresearchgate.net This method is instrumental in establishing the absolute configuration of chiral molecules like this compound. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electrons of the atoms in the crystal lattice, they are diffracted, creating a unique pattern of spots. purechemistry.org By analyzing the positions and intensities of these diffracted X-rays, scientists can construct an electron density map of the molecule, which reveals the spatial arrangement of its atoms. purechemistry.orgresearchgate.net
A key aspect of determining the absolute configuration of a chiral molecule through X-ray diffraction is the phenomenon of anomalous scattering (or resonant scattering). researchgate.netmit.edu This effect, which is more pronounced for heavier atoms, causes slight differences in the diffraction pattern that can be used to distinguish between a molecule and its non-superimposable mirror image (enantiomer). mit.edu For organic compounds that only contain light atoms (like carbon, hydrogen, oxygen, and nitrogen), this effect can be very weak. researchgate.net In such cases, it is often necessary to introduce a heavier atom into the molecule, a technique known as heavy-atom derivatization. nih.gov For instance, the absolute configuration of isosilybin (B7881680) A was determined by X-ray crystallography of its 7-(4-Bromobenzoyl)isosilybin A analog, which incorporates a bromine atom. nih.gov The presence of the heavier bromine atom enhances the anomalous scattering effect, allowing for an unambiguous determination of the molecule's absolute stereochemistry. mit.edunih.gov
The data obtained from X-ray diffraction analysis not only confirms the connectivity of the atoms but also provides the definitive stereochemistry at each chiral center. purechemistry.orgnih.gov This information is crucial for understanding the biological activity of molecules like this compound, as different stereoisomers can have vastly different physiological effects.
Electronic Circular Dichroism (ECD) for Chiral Compound Analysis
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides valuable information about the stereochemistry of chiral molecules. encyclopedia.pubrsc.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. purechemistry.orgencyclopedia.pub Since enantiomers interact differently with circularly polarized light, ECD can be used to distinguish between them and determine the absolute configuration of a molecule. nih.gov
The resulting ECD spectrum is a plot of the difference in absorption (ΔA) versus wavelength. encyclopedia.pub The shape and sign of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. nih.gov For complex molecules, the experimental ECD spectrum is often compared with the theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration of the compound being studied. researchgate.net
ECD is a highly sensitive technique that can be used with small amounts of sample. nih.gov It is particularly useful when X-ray crystallography is not feasible, for example, if the compound does not form suitable crystals. researchgate.net The combination of ECD with other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), and computational modeling provides a powerful toolkit for the structural elucidation of complex natural products like this compound and its analogs. rsc.orgresearchgate.net
Mass Spectrometry (MS) Applications in Compound Identification and Profiling
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org This information is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. wikipedia.orgpressbooks.pub In a typical mass spectrometer, a sample is first ionized, and the resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. pressbooks.pub
The output of a mass spectrometer is a mass spectrum, which is a plot of ion intensity versus m/z. wikipedia.org The peak with the highest m/z value often corresponds to the molecular ion (M+), which provides the molecular weight of the compound. neu.edu.tr High-resolution mass spectrometry (HRMS) can measure the m/z value with very high accuracy, allowing for the determination of the elemental formula of the molecule. researchgate.net
In addition to the molecular ion, the mass spectrum often shows a series of fragment ions, which are formed by the breakdown of the molecular ion. neu.edu.tr The fragmentation pattern is often unique to a particular compound and can provide valuable structural information. wikipedia.org Tandem mass spectrometry (MS/MS) is a powerful extension of MS where specific ions are selected, fragmented, and their fragments analyzed. wikipedia.orgnih.gov This technique is particularly useful for the structural elucidation of complex molecules and for identifying specific compounds in complex mixtures. nih.gov
Chromatographic Techniques for Compound Separation (e.g., HPLC, GC-MS, LC-MS)
Chromatographic techniques are essential for the separation, purification, and analysis of individual compounds from complex mixtures. High-performance liquid chromatography (HPLC) is a widely used technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. creative-proteomics.com The components of the mixture are carried through the column by the mobile phase, and their separation is based on their relative affinities for the two phases. wikipedia.org
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in the GC column, and the separated components are then introduced into the mass spectrometer for identification. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the analytical power of mass spectrometry. wikipedia.orgchemyx.com This technique is particularly well-suited for the analysis of a wide range of organic and biological molecules, including those that are not volatile enough for GC-MS. wikipedia.org The eluent from the HPLC column is introduced into the mass spectrometer, where the separated components are ionized and detected. measurlabs.com LC-MS and its tandem version, LC-MS/MS, are invaluable tools for the identification and quantification of this compound and its analogs in complex biological and environmental samples. creative-proteomics.comnih.gov
Structural Variants and Natural Analogs of this compound
Brominated Derivatives (e.g., 5,6-dibromo-8,1′-dihydro-isoplysin A, 6-bromo-8,1′-dihydro-isoplysin A)
A number of brominated derivatives of this compound have been isolated from marine sponges. researchgate.netresearchgate.net These compounds feature bromine atoms attached to the indole ring system, which can significantly influence their biological activity. Examples of such derivatives include 5,6-dibromo-8,1′-dihydro-isoplysin A and 6-bromo-8,1′-dihydro-isoplysin A. researchgate.net The presence and position of the bromine atoms are determined using spectroscopic techniques, particularly mass spectrometry and NMR. The isotopic pattern of bromine in the mass spectrum, with its characteristic M+ and M+2 peaks of nearly equal intensity, is a clear indicator of the presence of a bromine atom in the molecule. neu.edu.tr The exact position of bromination on the aromatic ring is typically determined by analyzing the coupling patterns in the 1H NMR spectrum and through 2D NMR experiments like HMBC and NOESY.
The structural diversity of natural aplysinopsins, a class of compounds to which this compound belongs, often includes variations in the bromination pattern of the indole moiety. mdpi.com While bromination at the C-6 position of the indole ring is common, derivatives with bromine at other positions, or multiple bromine atoms, have also been identified. mdpi.com
N-Methylation and Alkylation Patterns
The structural diversity of aplysinopsin-type alkaloids also includes variations in the number and position of methyl groups on the C ring. mdpi.com Compounds with one, two, or even three methyl groups have been reported. mdpi.com Furthermore, analogs with larger alkyl groups have also been discovered. mdpi.com The specific pattern of N-methylation and alkylation is a key feature that contributes to the wide range of biological activities observed for this class of compounds. The identification of these alkyl groups is typically achieved through detailed analysis of NMR and mass spectrometry data. rsc.org
Isomeric Forms (E/Z configurations) and Photoisomerization Studies
Aplysinopsin-type alkaloids, including this compound, are characterized by the presence of a C-8=C-1′ exocyclic double bond, which allows for the existence of (E) and (Z) geometrical isomers. mdpi.com The stereochemistry around this bond has been a subject of detailed investigation, revealing that while one isomer may be dominant in nature, the ratio can be influenced by external factors such as light. mdpi.comresearchgate.net
Historically, many early reports on aplysinopsins either overlooked the possibility of geometric isomerism or described the (E)-stereoisomer as the exclusive or predominant form. mdpi.com However, subsequent research has demonstrated that this is not always the case. For instance, 3′-deimino-3′-oxoaplysinopsin was isolated from the scleractinian coral Tubastraea sp. as a 5:2 mixture of (E/Z) stereoisomers. mdpi.comresearchgate.net Similarly, from the coral Leptopsammia pruvoti, 3′-deimino-2′,4′-bis(demethyl)-3′-oxoaplysinopsin was found as a 2:3 (E/Z) mixture, and its 6-bromo derivative was isolated as a 1:1 mixture of isomers. researchgate.net
The determination of the specific configuration is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. A key diagnostic tool is the heteronuclear coupling constant between H-C(8) and C(5′) (³JC,H), which is consistently larger in the (E)-isomer compared to the (Z)-isomer. mdpi.comresearchgate.net In some cases, Nuclear Overhauser Effect (NOE) enhancements, such as the one observed at MeN(2′) upon irradiation at H-C(8) for certain analogs, can also be used to assign the configuration. researchgate.net
A significant characteristic of these compounds is their susceptibility to photoisomerization. Aplysinopsins can undergo (E/Z) isomerization when exposed to UV light or even under laboratory daylight conditions. researchgate.net This photochemical equilibrium means that the isomeric ratio found in an isolated sample may not accurately reflect the natural state of the compound within the organism. researchgate.net Synthetic studies have further illuminated this behavior. For example, the condensation reaction to form 3′-deimino-3′-oxoaplysinopsin yields an almost exclusive (E)-isomer (95:5 E:Z ratio). mdpi.com Conversely, the synthesis of 6-bromo-3′-deimino-2′,4′-bis(demethyl)-3′-oxoaplysinopsin produces predominantly the (Z)-isomer (95%), which then partially photoisomerizes to the (E)-isomer. mdpi.com This stereospecificity in synthesis is often attributed to steric factors in the transition state of the condensation reaction. researchgate.net
Table 1: Examples of (E/Z) Isomer Ratios in Natural and Synthetic Aplysinopsin Analogs
| Compound Name | Source/Method | (E:Z) Ratio | Reference |
|---|---|---|---|
| 3′-deimino-3′-oxoaplysinopsin | Tubastraea sp. | 5:2 | mdpi.comresearchgate.net |
| 3′-deimino-2′,4′-bis(demethyl)-3′-oxoaplysinopsin | Leptopsammia pruvoti | 2:3 | researchgate.net |
| 6-bromo-3′-deimino-2′,4′-bis(demethyl)-3′-oxoaplysinopsin | Leptopsammia pruvoti | 1:1 | researchgate.net |
| 3′-deimino-3′-oxoaplysinopsin | Synthesis | 95:5 | mdpi.com |
| 6-bromo-3′-deimino-2′,4′-bis(demethyl)-3′-oxoaplysinopsin | Synthesis | 5:95 (initially) | mdpi.com |
Dimeric Architectures of Aplysinopsin-Type Alkaloids
Beyond the monomeric forms, the structural diversity of aplysinopsin-type alkaloids extends to complex dimeric architectures. researchgate.netnih.gov These dimers are biosynthetically intriguing, as they are believed to arise from the monomeric aplysinopsin precursors. thieme-connect.com Several distinct dimeric skeletons have been identified from marine sources, particularly from stony corals of the Tubastraea genus. nih.govclockss.org
The formation of these dimers often involves photochemical reactions. Researchers have harnessed the intrinsic reactivity of aplysinopsin monomers to achieve the synthesis of these complex structures. thieme-connect.com A notable example is the [2+2] photocycloaddition reaction, which can be unproductive in solution but has been successfully employed to create cyclobutane-containing dimers like the dictazoles. thieme-connect.commdpi.com In some synthetic approaches, salmon testes DNA (st-DNA) has been used as a template to facilitate the photodimerization of monomers like 6-bromoaplysinopsin, leading to the formation of homodimers such as Dictazole B with good yield. mdpi.com This biomimetic strategy not only enables the synthesis of natural products that are difficult to obtain otherwise but also provides a plausible model for their biosynthesis in nature. qmul.ac.uk
Five novel bis(indole) alkaloids, which are dimers of aplysinopsin molecules, were isolated from the stony coral Tubastraea aurea. clockss.org The structures of these complex molecules were elucidated using extensive spectroscopic analysis, including 2D NMR techniques like NOESY and HMBC. clockss.org The study of these dimers led to the total synthesis of compounds like dictazole B and tubastrindole B, originating from the strategic use of the inherent reactivity of the monomeric precursors. thieme-connect.com The isolation of transient biosynthetic intermediates has further supported the proposed pathways for the formation of cycloaplysinopsins A and B. thieme-connect.com
Table 2: Selected Dimeric Aplysinopsin-Type Alkaloids
| Dimer Name | Monomeric Precursor(s) | Source Organism / Synthetic Method | Reference |
|---|---|---|---|
| Dictazole B | 6-Bromoaplysinopsin, 6-bromo-2′-de-N-methylaplysinopsin | DNA-templated photodimerization | mdpi.com |
| Tubastrindole B | Dictazole-type precursor | Synthesis via ring-expansion cascade | thieme-connect.com |
| Cycloaplysinopsin A | Hydantoin-containing monomer | Proposed via dimerization outcomes | thieme-connect.com |
| Cycloaplysinopsin B | Hydantoin-containing monomer | Proposed via dimerization outcomes | thieme-connect.com |
| Unnamed Aplysinopsin Dimers (x5) | Aplysinopsin | Tubastraea aurea | clockss.org |
| Dimer of 6-bromo-2′-de-N-methylaplysinopsin | 6-bromo-2′-de-N-methylaplysinopsin | Tubastraea sp. | nih.gov |
Chemical Synthesis and Biosynthetic Investigations of Isoplysin a
Total Synthesis Strategies for Isoplysin A and Aplysinopsin Analogs
The synthesis of this compound and its analogs, a class of tryptophan-derived marine natural products, has been a subject of considerable research. researchgate.netmdpi.com These efforts are driven by the need to access sufficient quantities of these compounds for biological evaluation and to create structural variants with potentially enhanced or novel activities. researchgate.net
Condensation Reactions in Imidazolone (B8795221) Ring Formation
A key structural feature of this compound is the imidazolone ring. The formation of this heterocyclic system is a critical step in its total synthesis. The primary strategy employed is the condensation reaction between an indole-3-carboxaldehyde (B46971) derivative and a suitable creatinine (B1669602) or a related guanidine-containing building block. mdpi.com This reaction, often carried out under thermal conditions or with acid or base catalysis, directly constructs the core imidazolone scaffold. The selection of appropriately substituted indole (B1671886) and creatinine precursors allows for the introduction of various functional groups onto the final molecule.
Stereoselective Synthesis Approaches
The exocyclic double bond in this compound introduces the possibility of E/Z isomerism. Achieving stereoselectivity in the synthesis of this compound and its analogs is crucial, as the geometric configuration can significantly influence biological activity. Research into the synthesis of related aplysinopsins has shown that the stereochemical outcome of the condensation reaction can be influenced by the substituents on the imidazolone and indole rings. While specific stereoselective strategies for this compound are not extensively detailed in currently available literature, the principles established for the broader aplysinopsin class, involving thermodynamic and kinetic control of the condensation reaction, are considered applicable. mdpi.com
Synthetic Modifications for Analog Generation
The generation of this compound analogs is a key objective for structure-activity relationship (SAR) studies. Synthetic strategies allow for systematic modifications at various positions of the molecule. researchgate.netresearchgate.net Alterations to the indole ring, such as the introduction of halogen atoms or other substituents, can be achieved by using appropriately functionalized indole-3-carboxaldehydes as starting materials. Furthermore, modifications to the imidazolone ring can be accomplished by employing different substituted creatinine derivatives or by subsequent N-alkylation reactions. These synthetic modifications provide a powerful tool to explore the chemical space around the this compound scaffold and to identify key structural features responsible for its biological properties. researchgate.net
Elucidation of Biosynthetic Pathways
Understanding the natural production of this compound provides insights into its ecological role and can inspire novel synthetic strategies.
Tryptophan as a Primary Biosynthetic Precursor
This compound is classified as a tryptophan-derived alkaloid. researchgate.net This classification is based on its chemical structure, which clearly incorporates the indole core of the amino acid tryptophan. It is widely accepted that the biosynthetic pathway of this compound commences with L-tryptophan. The indole ring and the adjacent carbon atoms of the this compound molecule are directly derived from this essential amino acid. While the precise enzymatic steps for the conversion of tryptophan to this compound have not been fully elucidated, the incorporation of tryptophan is a foundational aspect of its biosynthesis.
Role of Symbiotic Microorganisms in in situ Biosynthesis
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Molecular Pharmacology and Cellular Bioactivity of Isoplysin a
Cytotoxic and Anticancer Potentials in in vitro Models
The potential of Isoplysin A derivatives as cytotoxic agents has been explored in preliminary in vitro studies.
Research into the cytotoxic effects of this compound derivatives has yielded specific findings. A study assessing compounds from the sponge Fascaplysinopsis reticulata found that 6-bromo-8,1′-dihydro-isoplysin A displayed significant cytotoxicity against the L5178Y murine lymphoma cell line with an IC50 value of 6.4 μM. researchgate.net
While related aplysinopsin-type compounds from the same sponge have demonstrated cytotoxicity against HeLa cells, specific antiproliferative data for this compound or its bromo-derivatives against HeLa, PC3, L1210, or KB cell lines were not found in the reviewed literature. rsc.orgmdpi.com
Table 2: Cytotoxic Activity of this compound Derivative Use the filter buttons to sort the data by compound or cell line.
| Compound | Cell Line | Activity Type | IC50 (µM) | Source |
|---|---|---|---|---|
| 6-bromo-8,1′-dihydro-isoplysin A | L5178Y (Murine Lymphoma) | Cytotoxic | 6.4 | researchgate.net |
The precise mechanisms by which this compound derivatives may exert cytotoxic effects are not yet fully elucidated. However, for the observed activity of 6-bromo-8,1′-dihydro-isoplysin A against the L5178Y murine lymphoma cell line, molecular docking studies were performed. researchgate.net These computational analyses suggested potential inhibition of the Epidermal Growth Factor Receptor (EGFR) as a possible mechanism of action. researchgate.net While other aplysinopsin analogs have been reported to induce apoptosis and cell cycle arrest in cancer cells, further specific studies are required to determine if this compound and its direct derivatives modulate cancer cell growth and viability through similar pathways. researchgate.netajol.info
Apoptosis Induction and Cell Cycle Arrest Mechanisms
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. nih.govassaygenie.com It is a controlled sequence of events that prevents inflammation, unlike necrosis. assaygenie.com This process can be triggered by internal signals (the intrinsic pathway) or external signals (the extrinsic pathway), both of which converge on the activation of enzymes called caspases. assaygenie.comresearchgate.net Cell cycle arrest is a mechanism that halts cell division, often at checkpoints like G0/G1 or G2/M, to allow for DNA repair or to initiate apoptosis if the damage is too severe. nih.govmdpi.com
While this compound, an aplysinopsin-type alkaloid isolated from marine sponges, has demonstrated cytotoxic effects against certain cancer cell lines, including LH-1220 and KB cells, the specific mechanisms underlying this activity are not fully detailed in the available literature. mdpi.com Studies have mentioned this compound in the context of apoptosis, but without providing an in-depth mechanistic explanation. semanticscholar.org Detailed research specifically elucidating whether this compound induces cell death via apoptosis or causes cell cycle arrest, and the molecular pathways involved, remains to be extensively reported.
Enzyme Inhibition and Receptor Modulation
Inhibition of Tyrosine Phosphatases (e.g., Tyrosine Phosphatase 1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways. medipol.edu.trfrontiersin.org Its overexpression is linked to the development of insulin resistance, making it a significant therapeutic target for type 2 diabetes and obesity. medipol.edu.trfrontiersin.orgnih.gov Inhibitors of PTP1B are sought after as potential treatments for these metabolic disorders as well as other conditions like cancer and neurodegenerative diseases. researchgate.net Research has identified this compound as an inhibitor of Tyrosine Phosphatase 1B, highlighting its potential role in modulating these critical signaling pathways. nih.gov
Kinase Inhibition Profiles (e.g., ROCK2, Protein Kinase C, Bruton Tyrosine Kinase, Pim-1 Kinase)
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. nih.govchoderalab.org Consequently, kinase inhibitors have become a major class of therapeutic agents. choderalab.org Specific kinases are targets for various conditions:
ROCK2 (Rho-associated coiled-coil-containing protein kinase 2) is involved in processes like cell contraction and migration and is a target for cardiovascular and fibrotic diseases.
Protein Kinase C (PKC) comprises a family of isoforms involved in numerous signal transduction cascades, and its inhibitors are studied for applications in vascular diseases, cancer, and neurological disorders. nih.govmdpi.comwikipedia.org
Bruton Tyrosine Kinase (BTK) is a critical component of B-cell receptor signaling, and its inhibitors are used in treating B-cell malignancies and autoimmune conditions. nih.govtargetedonc.commdpi.comnih.govpracticalneurology.com
Pim-1 Kinase is a serine/threonine kinase that promotes cell survival and proliferation, making it a target in oncology. nih.govselleckchem.comsemanticscholar.orgoncotarget.com
While the broader class of aplysinopsin alkaloids has been noted for protein kinase inhibitory activity, specific data detailing the direct inhibitory profile of this compound against ROCK2, Protein Kinase C, Bruton Tyrosine Kinase, or Pim-1 Kinase is not extensively documented in the reviewed scientific literature. semanticscholar.org
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO) are enzymes responsible for breaking down neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine. wikipedia.orgmayoclinic.org They exist in two isoforms, MAO-A and MAO-B. wikipedia.orgfrontiersin.org Inhibitors of these enzymes increase the availability of monoamine neurotransmitters and have been used as antidepressants and for treating neurodegenerative disorders like Parkinson's disease. wikipedia.orgmayoclinic.orgdrugbank.com In a comparative study of aplysinopsin analogs, this compound was evaluated for its ability to inhibit MAO from mouse brain homogenates. The study reported that this compound did not demonstrate an inhibitory effect on monoamine oxidase. mdpi.com
Serotonin Receptor Modulation and Neuromodulatory Effects
Serotonin receptors are a diverse group of receptors that mediate the effects of the neurotransmitter serotonin, influencing mood, cognition, and various physiological processes. mayoclinic.org Modulation of these receptors is a key mechanism for many antidepressant and antipsychotic drugs. mayoclinic.org The potential antidepressant-like effects of aplysinopsin compounds have been investigated; however, in an assay designed to assess these effects, this compound was found to be inactive. mdpi.com Direct studies on the binding affinity or modulatory activity of this compound at specific serotonin receptor subtypes have not been reported in the reviewed literature.
Inhibition of Beta-site Amyloid-Precursor Protein Cleaving Enzyme 1 (BACE-1)
Beta-site amyloid-precursor protein cleaving enzyme 1 (BACE-1) is an aspartic protease that plays a crucial, rate-limiting role in the production of amyloid-β (Aβ) peptides. mdpi.comnih.gov The accumulation of these peptides is a central event in the pathology of Alzheimer's disease, making BACE-1 a prime therapeutic target for developing disease-modifying treatments. mdpi.comrsc.orgresearchgate.net Despite the extensive research into BACE-1 inhibitors, there is no available scientific literature indicating that this compound has been evaluated for or possesses inhibitory activity against this enzyme.
Summary of Reported Biological Activities for this compound
| Activity | Target/Assay | Finding | Source(s) |
| Cytotoxicity | LH-1220 and KB cell lines | Exhibited cytotoxic effects. | mdpi.com |
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Showed inhibitory activity. | nih.gov |
| Enzyme Inhibition | Monoamine Oxidase (MAO) | Found to be inactive. | mdpi.com |
| Neuromodulation | Antidepressant-like effect (ptosis assay) | Found to be inactive. | mdpi.com |
| Antiplasmodial | Plasmodium falciparum (D6 clone) | Showed moderate activity (IC50 = 0.97 µg/mL). | mdpi.comnih.gov |
Antiplasmodial Activity of this compound
This compound, a marine-derived indole (B1671886) alkaloid, has been investigated for its potential activity against the malaria parasite, Plasmodium falciparum. Research into the bioactivity of aplysinopsin-type compounds has identified this compound as having a measurable effect on the in vitro growth of this protozoan parasite.
Efficacy against Plasmodium falciparum Strains
Studies have demonstrated that this compound exhibits antiplasmodial properties. mdpi.com Specifically, a group of aplysinopsins, including this compound, isolated from the sponge Smenospongia aurea were evaluated for their in vitro antimalarial activity against the D6 clone of Plasmodium falciparum. mdpi.com In these assays, this compound was found to have moderate activity, with a reported concentration of 0.97 μg/mL. mdpi.com This indicates that this compound can inhibit the growth of this particular chloroquine-sensitive strain of the malaria parasite. mdpi.comnih.gov
Further context from studies on related compounds shows that the aplysinopsin scaffold is of interest in antimalarial research. For instance, another aplysinopsin, 6-bromoaplysinopsin, showed higher activity in the same study, while other related compounds have also demonstrated antiplasmodial effects. mdpi.com
Table 1: In Vitro Antiplasmodial Activity of this compound
| Compound | Plasmodium falciparum Strain | Activity (μg/mL) | Source |
|---|---|---|---|
| This compound | D6 | 0.97 | mdpi.com |
Inhibition of Plasmodial Enzymes (e.g., Plasmepsin II)
While the direct inhibitory activity of this compound on specific plasmodial enzymes has not been extensively detailed in the reviewed literature, research on closely related compounds provides insight into potential mechanisms of action for this class of molecules. For example, 6-bromo-2′-de-N-methylaplysinopsin, another aplysinopsin derivative, has been shown to inhibit plasmepsin II, a key enzyme in the hemoglobin degradation pathway of Plasmodium falciparum. mdpi.comnih.gov This enzyme is a known target for antimalarial drugs. mdpi.comnih.gov However, the search results did not provide direct evidence that this compound itself acts as an inhibitor of plasmepsin II.
Mechanism of Action Studies at the Molecular and Cellular Level
Elucidation of Specific Signaling Pathway Modulation
While direct studies pinpointing the specific signaling pathways modulated by Isoplysin A are limited, research on the broader family of marine indole (B1671886) alkaloids provides significant insights. These compounds are known to interact with crucial enzymes that are integral components of major cell signaling cascades. nih.gov
Many cellular processes, including growth, proliferation, and apoptosis, are regulated by signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. researchgate.net These cascades rely on a series of phosphorylation and dephosphorylation events orchestrated by protein kinases and phosphatases. researchgate.netnih.gov Marine indole alkaloids have been shown to inhibit several of these key enzymes. For example, certain indolocarbazoles exhibit inhibitory activity against protein kinases like ROCK2. nih.gov Furthermore, compounds such as dragmacidins, another class of marine indole alkaloids, are known to act by inhibiting serine-threonine protein phosphatases. nih.gov By targeting these enzymatic gatekeepers, it is plausible that this compound and its analogs could modulate one or more of these critical signaling pathways, thereby influencing cell fate and function. However, further research is needed to elucidate the precise pathways directly affected by this compound.
Detailed Analysis of Enzyme Inhibition Kinetics and Binding Modes
Enzyme inhibition is a key mechanism through which many bioactive compounds exert their effects. numberanalytics.com The potency and nature of this inhibition are described by kinetic parameters like the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor needed to reduce an enzyme's activity by 50%. numberanalytics.com
While specific kinetic data for this compound is not extensively detailed in the available literature, studies on closely related aplysinopsin-type alkaloids have demonstrated significant and selective enzyme inhibition. For instance, certain aplysinopsin compounds isolated from the sponge Hyrtios erecta showed potent and selective inhibition of neuronal nitric oxide synthase (nNOS), an enzyme involved in synthesizing the signaling molecule nitric oxide. mdpi.com In one study, several aplysinopsin analogs achieved 100% inhibition of nNOS at a concentration of 125 µg/mL. mdpi.com Other marine indole alkaloids have been evaluated against various protein kinases, with some showing IC50 values in the low micromolar range, indicating potent activity. nih.gov
The type of inhibition (e.g., competitive, non-competitive) depends on whether the inhibitor binds to the enzyme's active site or an allosteric site. medschoolcoach.comteachmephysiology.com Competitive inhibitors often resemble the enzyme's natural substrate and bind to the active site, increasing the Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). medschoolcoach.comlibretexts.org Non-competitive inhibitors bind to an allosteric site, reducing the Vmax without changing the Km. libretexts.org Determining the precise binding modes and kinetic parameters for this compound would be a critical step in characterizing its mechanism of action.
Table 1: Enzyme Inhibition by Marine Indole Alkaloids Related to this compound This table presents data on compounds structurally related to this compound, as direct kinetic data for this compound is limited.
| Compound Family | Target Enzyme | Observed Inhibition | IC50 Value | Source |
| Aplysinopsin-type | Neuronal Nitric Oxide Synthase (nNOS) | 100% inhibition at 125 µg/mL | Not specified | mdpi.com |
| Indolocarbazole | ROCK2 | Significant and selective inhibition | ~0.91 µM | nih.gov |
| Dragmacidins | Serine-Threonine Protein Phosphatases | Potent Inhibition | Not specified | nih.gov |
| 6-bromo-2'-demethylaplysinopsin | Plasmepsin II | Moderate Inhibition | 53 µM | uq.edu.au |
Investigation of Neurotransmitter Uptake and Release Modulation
Neurotransmitter systems are fundamental to the function of the central nervous system (CNS). The release, uptake, and receptor binding of neurotransmitters are tightly controlled processes that can be modulated by external compounds. wikipedia.orgbritannica.com Marine indole alkaloids, particularly those of the aplysinopsin class, have been noted for their neuromodulatory activities. researchgate.net
Specific research has identified that isoplysin exhibits moderate activity on glycine (B1666218) receptors (GlyRs). uq.edu.au Glycine receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the CNS, playing a role in motor control and pain processing. uq.edu.au Modulation of these receptors can therefore have significant effects on neuronal excitability.
Furthermore, studies on aplysinopsin analogs have revealed actions on the serotonin (B10506) receptor and the monoamine oxidase system, which are critical targets in the treatment of depression and other neurological disorders. researchgate.net Neurotransmitter transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft, are another potential target for these alkaloids. wikipedia.org By inhibiting reuptake, a compound can increase the concentration and duration of a neurotransmitter in the synapse. While direct evidence for this compound's effect on neurotransmitter release or uptake is not yet established, its activity at glycine receptors suggests it is a neuromodulatory compound worthy of further investigation. uq.edu.au
Cellular Responses Mediated by this compound and its Analogs (e.g., Apoptosis, Cell Cycle Perturbations)
The interaction of a compound with cellular pathways and enzymes ultimately leads to a specific cellular response. For this compound and its analogs, these responses include antimicrobial effects, and for related compounds, the induction of programmed cell death (apoptosis) and interruptions in the cell division cycle. researchgate.netnih.gov
Apoptosis is an orderly process of cell suicide essential for removing damaged or unwanted cells. cancerquest.orgnih.gov It can be initiated through intrinsic pathways, often involving the Bcl-2 family of proteins, or extrinsic pathways mediated by death receptors. cancerquest.orgcellsignal.com Both pathways converge on the activation of effector caspases, which execute the dismantling of the cell. cancerquest.org Studies on aplysinopsin analogs have shown they can induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein BCL2, which in turn leads to the activation of pro-apoptotic proteins like BAX and the effector enzyme Caspase 3. researchgate.net
The cell cycle is a series of events leading to cell division and replication. It contains checkpoints that ensure DNA is undamaged before replication proceeds. nih.gov Some bioactive compounds can cause cell cycle arrest at these checkpoints, preventing the proliferation of abnormal cells. For example, an analog of the marine alkaloid smenamide A was found to block the cell cycle in the G0/G1 phase. nih.gov
Derivatives of this compound have demonstrated direct cytotoxic effects in the form of antimicrobial activity. Two tryptophan-derived alkaloids, 6-bromo-8,10-dihydro-isoplysin A and 5,6-dibromo-8,10-dihydro-isoplysin A, were shown to be effective against the bacterium Vibrio natrigens. nih.govnih.gov
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |
| 6-bromo-8,10-dihydro-isoplysin A | Vibrio natrigens | 0.01 µg/mL | nih.gov |
| 5,6-dibromo-8,10-dihydro-isoplysin A | Vibrio natrigens | 1 µg/mL | nih.gov |
Comparative Mechanistic Studies with Other Marine Indole Alkaloids
The marine environment is a rich source of structurally diverse indole alkaloids, many of which share mechanistic similarities while exhibiting unique biological targets. mdpi.comresearchgate.net Comparing this compound and its relatives to other marine indole alkaloids helps to contextualize their mechanisms of action.
Aplysinopsins: This is the most closely related and well-studied group. Like this compound, aplysinopsins are tryptophan-derived alkaloids. researchgate.net Mechanistically, they are known for their neuromodulatory effects, particularly on serotonin receptors, and their ability to induce apoptosis and cell cycle arrest in cancer cell lines. researchgate.net Their inhibition of nNOS also represents a distinct mechanism of action compared to other alkaloids. mdpi.com
Dragmacidins: These are bis(indole) alkaloids that have also been investigated for their anticancer properties. Their mechanism involves the inhibition of serine-threonine protein phosphatases, key regulators of cellular signaling. nih.gov This contrasts with the kinase and nNOS inhibition seen in the aplysinopsin family.
Manoalide: Although not an indole alkaloid (it is a sesterterpene), this marine natural product provides a useful comparison for enzyme inhibition. Manoalide is a potent inhibitor of phospholipase A2 (PLA2), an enzyme critical for the inflammatory response. nih.gov This highlights how different marine compounds have evolved to target distinct, yet fundamentally important, enzymatic pathways.
Target Identification and Validation for Isoplysin a Bioactivity
Methodologies for Identifying Biological Targets
A variety of powerful techniques can be utilized to identify the specific proteins or cellular pathways with which Isoplysin A interacts to elicit a biological response. These methods range from broad, unbiased screens to more targeted, hypothesis-driven approaches.
Affinity-based proteomics is a powerful strategy to identify direct binding partners of a small molecule from a complex biological sample. This approach typically involves immobilizing this compound onto a solid support, such as beads, to create an "bait" molecule. This bait is then incubated with cell lysates or tissue extracts. Proteins that bind to this compound are "pulled down" and subsequently identified using mass spectrometry. This method allows for the unbiased identification of potential targets in their native conformation.
Another approach within affinity proteomics is the use of techniques like the Capture Compound Mass Spectrometry (CCMS), which employs trifunctional molecules to trap and identify target proteins from living cells, providing a more physiologically relevant context for the interaction. psu.edu While a powerful tool for target deconvolution, specific applications of affinity-based proteomics to this compound have not been reported in the current scientific literature. psu.edunih.gov
Computational methods offer a rapid and cost-effective means to predict potential biological targets for a compound like this compound. gsconlinepress.comresearchgate.net These in silico techniques leverage the vast amount of available biological and chemical data to generate hypotheses about a molecule's mechanism of action. gsconlinepress.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein. By simulating the interaction between this compound and the three-dimensional structures of known proteins, researchers can estimate the binding affinity and identify plausible binding sites. For instance, molecular docking studies have been employed to investigate the potential of various heterocyclic compounds, including those with indole (B1671886) scaffolds similar to this compound, as anticancer agents by predicting their interactions with cancer-related proteins like tyrosine kinases and cyclin-dependent kinases. nih.govresearchgate.net One study performed in silico screening of heterocyclic compounds with indole nuclei for their anticancer activity against tyrosine kinase receptors, highlighting the utility of this approach in identifying promising lead compounds. researchgate.net
Chemogenomics and Network-Based Methods: These approaches analyze the relationships between chemical structures and their biological targets on a large scale. By comparing the chemical structure of this compound to databases of compounds with known targets, it is possible to infer potential targets for this compound based on the principle that structurally similar molecules often have similar biological activities. psu.edu Network-based methods can further integrate various 'omics' data to place this compound within the context of biological pathways and predict its effects on cellular networks.
In silico studies have explored the potential of this compound and its derivatives as inhibitors of various protein targets. The table below summarizes some of the key findings from these computational investigations.
| Compound | Predicted Target | Computational Method | Predicted Activity |
| This compound | Tyrosine Kinase Receptors | Molecular Docking | Anticancer |
| Indole Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Molecular Docking | Anticancer |
| Heterocyclic Compounds | Tyrosine Kinase Receptors | Molecular Docking | Anticancer |
Genetic screening techniques, particularly those utilizing CRISPR-Cas9 technology, provide a powerful way to identify genes that are essential for a compound's activity. mdpi.com In a typical CRISPR screen, a library of guide RNAs is used to systematically knock out every gene in a population of cells. frontiersin.org These cells are then treated with this compound. Genes whose knockout confers resistance or sensitivity to this compound are then identified through next-generation sequencing.
For example, if knocking out a specific gene renders cells resistant to this compound-induced cell death, it suggests that the protein product of that gene is either the direct target of this compound or a critical component of the pathway through which this compound exerts its effect. nih.gov Conversely, if a knockout sensitizes cells to the compound, the corresponding gene product may be involved in a resistance mechanism. While a powerful tool for target identification, there are currently no published studies that have employed CRISPR-based screening to identify the molecular targets of this compound. mdpi.comchemmethod.com
Phenotypic screening involves testing a compound in a cell-based or organism-based model to identify a desired change in phenotype, without a preconceived notion of the target. mayo.edu For this compound, this could involve screening for its ability to induce apoptosis in cancer cell lines or inhibit microbial growth. Once a desired phenotypic effect is observed, the challenging step of "target deconvolution" begins, which aims to identify the molecular target responsible for that effect.
Various methods can be employed for target deconvolution, including affinity chromatography and proteomic profiling of cells treated with the compound. This approach has been instrumental in the discovery of first-in-class drugs. mayo.edu Although this compound has shown interesting bioactivities that could be the starting point for a phenotypic screen, there is no available literature detailing a full phenotypic screen followed by successful target deconvolution for this specific compound.
Validation of Identified Targets in Disease-Relevant Cellular Systems
Once potential targets for this compound are identified, it is crucial to validate them in cellular systems that are relevant to the disease of interest, such as cancer cell lines. nih.gov Target validation provides evidence that engaging the identified target with this compound leads to the desired therapeutic effect. nih.gov
Functional assays are designed to confirm that this compound interacts with its putative target in a cellular context and modulates its function. nih.gov These assays are critical for confirming that the predicted binding from computational or proteomics studies translates into a biological effect.
Examples of functional assays for target engagement include:
Enzymatic Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound has an inhibitory or activating effect.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in the thermal stability of a target protein upon ligand binding.
Cell-Based Reporter Assays: These assays use a reporter gene (e.g., luciferase) linked to a promoter that is regulated by the target protein or pathway. A change in the reporter signal in the presence of this compound would indicate target engagement.
Downstream Signaling Analysis: The modulation of signaling pathways downstream of the proposed target can be monitored by techniques such as Western blotting to detect changes in protein phosphorylation or expression levels.
Currently, there is a lack of published research detailing the use of these functional assays to validate the biological targets of this compound.
siRNA-mediated Target Validationnih.gov
Once a potential protein target for a bioactive molecule like this compound is hypothesized, its role in the observed biological effect must be confirmed. Small interfering RNA (siRNA) is a powerful tool for this validation process. nih.gov RNA interference (RNAi) is a natural cellular mechanism that uses siRNA to regulate gene expression by degrading specific messenger RNA (mRNA) transcripts in a sequence-dependent manner. nih.gov
In the context of target validation, synthetic siRNAs can be designed to specifically target and degrade the mRNA of a hypothesized protein target. nih.gov By introducing this siRNA into a relevant cell-based assay, the expression of the target protein is significantly reduced, a process often called "gene knockdown". nih.gov If the biological effect originally observed with this compound is diminished or disappears in the cells treated with the siRNA, it provides strong evidence that the silenced protein is indeed the relevant target of the compound.
This method offers high specificity, as the siRNA sequence can be finely tuned to minimize "off-target effects," where other genes are unintentionally silenced. nih.govsitoolsbiotech.com The effectiveness of the knockdown is typically confirmed using techniques like quantitative reverse transcription PCR (qRT-PCR) to measure the reduction in mRNA levels. nih.gov While specific siRNA validation studies for this compound are not documented in current literature, this methodology represents a crucial and standard approach that could be employed to elucidate its precise mechanism of action.
Identification of Enzymes and Receptors as Specific Targetsnih.gov
The biological activities of the aplysinopsin class of compounds, including this compound, suggest interactions with specific enzymes and receptors. longdom.org Enzyme inhibition is a common mechanism of drug action where a molecule binds to an enzyme and decreases its activity. numberanalytics.comnih.gov Similarly, interactions with cellular receptors can trigger or block signaling pathways, leading to a physiological response. longdom.orgkhanacademy.org
Research into the bioactivity of aplysinopsin analogs has identified several potential enzyme and receptor targets:
Monoamine Oxidase (MAO) Inhibition: Aplysinopsins have been noted for their potential as monoamine oxidase (MAO) inhibitors. mdpi.com MAO are enzymes crucial in the metabolism of neurotransmitters, and their inhibition is a strategy for treating depression. nih.gov
Cholinesterase and BACE-1 Inhibition: More recently, it has been demonstrated that the aplysinopsin scaffold can be permeable to the blood-brain barrier and exhibits anti-cholinesterase and anti-BACE-1 (beta-site amyloid-precursor protein-cleaving enzyme 1) activity, targets relevant to Alzheimer's disease. mdpi.com
Serotonin (B10506) Receptor Interaction: Some aplysinopsin derivatives have been synthesized and evaluated for their ability to discriminate between serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes, which are involved in various central nervous system functions. infobibos.com.br
While these findings primarily concern analogs, they strongly suggest that this compound may also derive its bioactivity from interacting with similar enzyme or receptor systems. Further investigation is required to determine the specific binding affinity and inhibitory concentrations of this compound for these and other potential targets.
Data Tables
Table 1: Reported Bioactivities of Aplysinopsin-Type Alkaloids
| Compound/Class | Bioactivity | Source Organism(s) | Reference(s) |
|---|---|---|---|
| Aplysinopsins | Anticancer | Sponges, Corals | mdpi.com |
| Aplysinopsins | Monoamine Oxidase (MAO) Inhibition | Sponges | mdpi.com |
| Aplysinopsins | Anticholinesterase & Anti-BACE-1 Activity | N/A (Scaffold) | mdpi.com |
| Aplysinopsins | Antiviral, Antimalarial, Antimicrobial | Sponges, Corals | mdpi.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Aplysinopsin |
| Methylaplysinopsin (B14460088) |
| Serotonin |
| 6-bromo-1',8-dihydro-aplysinopsin |
Structure Activity Relationships Sar of Isoplysin a and Its Analogs
Systematic Studies on Core Structural Features Affecting Biological Activity
Systematic investigations into the core structure of isoplysin A and its analogs have revealed that the fundamental framework, consisting of an indole (B1671886) nucleus linked to an imidazolone (B8795221) or related heterocyclic ring, is a key determinant of their biological effects. The presence of the indole scaffold, a common feature in many biologically active natural products, is essential. core.ac.ukresearchgate.net Modifications to this core, such as altering the heterocyclic ring or the linker between the two, can significantly impact the compound's activity.
Impact of Indole Moiety Substitutions on Potency and Selectivity
The indole ring of this compound offers multiple positions for substitution, and changes at these sites have been shown to profoundly influence both the potency and selectivity of the analogs. mdpi.comnih.gov The introduction of different chemical groups can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological macromolecules.
Bromination Pattern and Position Effects (e.g., C-4, C-5, C-6, C-7 Halogenation)
Halogenation, particularly bromination, of the indole ring is a common strategy in the diversification of this compound analogs and has yielded compounds with significantly altered biological activities. researchgate.netmdpi.com The position of the bromine atom on the indole nucleus is a critical factor determining the resulting pharmacological profile.
Nearly half of the naturally occurring aplysinopsin-like compounds are brominated, almost exclusively at the C-6 position of the indole ring. mdpi.com An exception is 5,6-dibromo-2′-demethylaplysinopsin, which is halogenated at both the C-5 and C-6 positions. mdpi.com Studies on synthetic analogs have explored a wider range of halogenation patterns. For example, bromination at the C-4 and C-5 positions of the indole ring has been found to result in greater binding affinities for certain receptors. core.ac.uk
The introduction of bromine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of halogens can modulate the electronic properties of the indole ring system, which can be crucial for binding interactions. nih.gov For instance, bromination has been shown to enhance the selectivity of some analogs for the 5-HT₂C receptor over the 5-HT₂A subtype. mdpi.com
A study on new tryptophan-derived alkaloids from the marine sponge Fascaplysinopsis reticulata reported the isolation of 6-bromo-8,1′-dihydro-isoplysin A and 5,6-dibromo-8,1′-dihydro-isoplysin A. These compounds exhibited antimicrobial activity, with the 6-bromo analog showing a minimum inhibitory concentration (MIC) of 0.01 µg/mL against Vibrio natrigens. mdpi.com This highlights how different bromination patterns can lead to distinct biological activities.
Influence of Imidazolone Ring Modifications (e.g., N-methylation, alkylation patterns)
N-methylation, the addition of a methyl group to a nitrogen atom, is a common modification. nih.govrsc.org For example, methylation at the N-1 position of the imidazolone ring appears to facilitate binding to the 5-HT₂A receptor. mdpi.com The presence and position of methyl groups on the imidazolone ring can also influence the molecule's stability and pharmacokinetic properties.
Longer alkyl chains attached to the imidazolone ring have also been shown to increase the binding properties of some analogs. mdpi.com This suggests that the size and lipophilicity of the substituent at this position are important for activity. The systematic exploration of different alkylation patterns allows for the fine-tuning of the molecule's properties to achieve desired biological effects. hamptonresearch.com
Stereochemical Implications for Bioactivity (E/Z Isomerism)
The presence of a double bond between the indole ring and the imidazolone ring in this compound and its analogs gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. studymind.co.uksydney.edu.au This means that the molecule can exist in two different spatial arrangements, designated as E and Z isomers, based on the orientation of substituents around the double bond. michberk.com The stereochemistry of this double bond has been shown to have potential pharmacological significance. mdpi.com
For instance, the E isomer of methylaplysinopsin (B14460088) demonstrated a stronger effect on neurotransmission than the Z isomer. mdpi.com This highlights the importance of stereospecific synthesis to obtain the more active isomer. The ratio of E/Z isomers can be influenced by factors such as the substituents on the molecule and exposure to light, as photoisomerization can occur. researchgate.net
In some cases, one isomer is thermodynamically more stable than the other. For aplysinopsins with a methyl group at position 2′, the E isomer is generally more stable. mdpi.com Conversely, for compounds with a hydrogen atom at this position, the Z isomer is typically more stable. mdpi.com The biological evaluation of separated E and Z isomers is crucial for a complete understanding of the structure-activity relationships of these compounds.
A study on Fascaplysinopsis reticulata isolated both the (E) and (Z) isomers of 6-bromo-2′-demethyl-3′-N-methylaplysinopsin. mdpi.com The mixture of these isomers showed moderate antiplasmodial activity against Plasmodium falciparum. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.comwikipedia.orgjocpr.com For this compound and its analogs, QSAR can be a powerful tool to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov
QSAR models are built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic characteristics. mdpi.com Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity. medcraveonline.com
Once a robust and validated QSAR model is established, it can be used to predict the activity of new analogs before they are synthesized in the laboratory. wikipedia.org This predictive capability can save significant time and resources in the drug discovery process by prioritizing the synthesis of compounds that are most likely to be active. collaborativedrug.com While specific QSAR studies focused solely on this compound are not extensively detailed in the provided context, the principles of QSAR are broadly applicable to this class of compounds to rationalize the observed SAR and to design novel derivatives with improved properties. nih.gov
Advanced Analytical Methodologies in Isoplysin a Research
High-Resolution Mass Spectrometry for Metabolomic Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the metabolomic analysis of marine natural products, including derivatives of Isoplysin A. nih.govsilantes.com This method provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and distinguishing between molecules with very similar masses. mdpi.comthermofisher.com
In the investigation of extracts from the marine sponge Fascaplysinopsis reticulata, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental. For instance, the molecular formula for the novel compound 6-bromo-8,1′-dihydro-isoplysin A was unequivocally established as C₁₄H₁₆BrN₄O based on its HRESIMS pseudomolecular ion peak at m/z 337.0483. researchgate.net This level of precision allows researchers to confirm the presence of specific atoms, such as the single bromine atom in this derivative, and calculate the degree of unsaturation (9 in this case), providing foundational data for structural elucidation. researchgate.net
The general workflow for metabolomic profiling using HRMS involves:
Sample Preparation: Extraction of metabolites from the biological matrix (e.g., sponge tissue).
Analysis: Introduction of the sample into the mass spectrometer, often after chromatographic separation, where it is ionized.
Data Acquisition: Measurement of the mass-to-charge ratio (m/z) of the resulting ions with high accuracy.
Data Interpretation: Comparison of the accurate mass data against metabolome databases to putatively identify known compounds or determination of elemental formulas for new molecules. nih.govthermofisher.comthermofisher.com
This untargeted approach enables the comprehensive screening of all detectable metabolites in a sample, facilitating the discovery of new this compound analogs and providing a snapshot of the organism's metabolic state. nih.govnih.gov
Advanced Chromatographic Techniques for Complex Mixture Analysis
The isolation and purification of this compound and its derivatives from their natural sources are heavily reliant on advanced chromatographic techniques. ijpsjournal.comlibretexts.org These methods separate components from a complex mixture based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org
High-Performance Liquid Chromatography (HPLC) is a principal tool in this process. libretexts.orgunesp.br In the study of alkaloids from Fascaplysinopsis reticulata, a combination of column chromatography and preparative HPLC (prep-HPLC) was used to isolate pure compounds from the crude extract. referencecitationanalysis.com HPLC offers superior resolution and speed compared to traditional column chromatography, making it ideal for separating structurally similar alkaloids. ijpsjournal.com
The process typically involves:
Initial Fractionation: The crude extract is first subjected to column chromatography using a stationary phase like silica (B1680970) gel to separate it into less complex fractions.
Purification by HPLC: These fractions are then purified using HPLC, often with a reversed-phase column where the stationary phase is nonpolar. A gradient of polar mobile phase (e.g., water and acetonitrile) is used to elute the compounds based on their hydrophobicity.
Detection: A detector, such as a UV-Vis or mass spectrometry detector, is used to monitor the column effluent and collect the separated compounds. ijpsjournal.comorgano.co.jp
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful combination, providing both separation and identification capabilities in a single analysis. silantes.com This hyphenated technique is essential for analyzing the complex chemical profile of marine sponge extracts to identify and quantify this compound and its related metabolites. unesp.br
Spectroscopic Methods for Structural Dynamics and Ligand Binding Studies
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its analogs. wikipedia.org Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic structure of organic molecules in solution. filab.frmeasurlabs.com
The structures of new derivatives like 6-bromo-8,1′-dihydro-isoplysin A and 5,6-dibromo-8,1′-dihydro-isoplysin A were determined through extensive 1D and 2D NMR experiments. mdpi.comresearchgate.net
1D NMR: ¹H NMR provides information about the types and number of protons and their chemical environment, while ¹³C NMR identifies the different carbon atoms in the molecule. wikipedia.org
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons over multiple bonds, respectively. This allows for the complete assembly of the molecular skeleton and the assignment of all atoms. researchgate.net
The following table summarizes the NMR spectroscopic data for 6-bromo-8,1′-dihydro-isoplysin A. researchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 6-bromo-8,1′-dihydro-isoplysin A (300 MHz, CD₃OD)
| Position | δC (ppm), Type | δH (ppm), Multiplicity (J in Hz) |
|---|---|---|
| 2 | 130.0, C | - |
| 3 | 108.9, C | - |
| 3a | 128.0, C | - |
| 4 | 120.9, CH | 7.42, d (1.9) |
| 5 | 124.0, CH | 7.02, dd (8.6, 1.9) |
| 6 | 114.9, C | - |
| 7 | 114.2, CH | 7.29, d (8.6) |
| 7a | 138.4, C | - |
| 8 | 51.5, CH | 4.88, s |
| 9 | 29.8, CH₂ | 3.12, m |
| 10 | 41.8, CH₂ | 3.51, t (6.7) |
| 1' | 175.8, C | - |
| 3' | 158.4, C | - |
| 4' | 49.3, CH₂ | 4.10, s |
| 1'-NH | - | - |
| 2-NH | - | - |
While direct studies on the structural dynamics and ligand binding of this compound are not extensively reported, these spectroscopic techniques lay the essential groundwork. Methods like Saturation Transfer Difference (STD) NMR can be used to identify which parts of a ligand like this compound are in close contact with a target protein, providing insights into its binding mode.
Computational Chemistry and Molecular Modeling for SAR and Mechanism Prediction
Computational chemistry and molecular modeling are powerful predictive tools used to understand the relationship between the structure of a molecule and its biological activity (Structure-Activity Relationship, SAR). unifap.brnih.gov These in silico methods can rationalize experimental findings, predict the activity of new compounds, and guide the synthesis of more potent and selective analogs, accelerating the drug discovery process. researchgate.netresearchgate.net
For alkaloids related to this compound, such as the aplysinopsins, computational approaches have been employed to design new analogs with improved properties. The general workflow involves:
Model Building: Creating 3D models of the ligands and their biological targets (e.g., receptors or enzymes).
Molecular Docking: Simulating the binding of a ligand to a receptor to predict its binding orientation and affinity. This can help identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity. nih.gov
QSAR (Quantitative Structure-Activity Relationship): Developing statistical models that correlate chemical structures with biological activities. These models can then be used to predict the activity of unsynthesized compounds. researchgate.net
ADME Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify molecules with better pharmacokinetic profiles.
SAR studies on related aplysinopsins have revealed critical structural features for activity. For example, the presence of a double bond between carbons C-8 and C-1′ was found to be important for their antiplasmodial activity. mdpi.com The absence of this double bond in 6-bromo-8,1′-dihydro-isoplysin A is consistent with its lack of antiplasmodial effects, demonstrating the predictive power of SAR. mdpi.com By applying these computational methods to this compound, researchers can build models to predict its mechanism of action and design novel derivatives with enhanced therapeutic potential. unifap.br
Future Research Directions
Exploration of New Marine Niches for Novel Isoplysin A Analogs
The discovery of novel this compound analogs is intrinsically linked to the exploration of unique marine environments. Marine sponges, such as those from the Aplysina and Fascaplysinopsis genera, have been a primary source of these compounds. mdpi.comresearchgate.net Future research will likely focus on sponges from previously unexplored geographical locations and deeper oceanic zones. These underexplored niches may harbor sponges with unique symbiotic microbial communities, which could contribute to the synthesis of structurally novel this compound derivatives with potentially enhanced or new biological activities. The isolation of compounds like 6-bromo-8,1′-dihydro-isoplysin A and 5,6-dibromo-8,1′-dihydro-isoplysin A from the marine sponge Fascaplysinopsis reticulata highlights the chemical diversity that can be uncovered through such exploratory efforts. mdpi.com
Application of Synthetic Biology for Enhanced Production and Derivatization
The limited availability of this compound and its analogs from natural sources presents a significant bottleneck for extensive biological evaluation and development. ncl.res.in Synthetic biology offers a promising solution to this challenge. nih.govfortuneonline.org By engineering microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, researchers can create "cell factories" for the heterologous production of these complex molecules. frontiersin.org This approach not only allows for scalable and sustainable production but also facilitates the generation of novel derivatives. nih.gov Techniques like CRISPR-Cas9 can be used to modify biosynthetic pathways, leading to the creation of new analogs with improved properties. hudsonlabautomation.com Furthermore, synthetic biology can be employed to produce enzymes that can be used in vitro to modify the this compound scaffold, expanding the accessible chemical space for drug discovery. nih.gov
Advanced Mechanistic Studies using Multi-Omics Approaches
A comprehensive understanding of how this compound and its analogs exert their biological effects is crucial for their therapeutic development. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful platform for these mechanistic investigations. nih.govazolifesciences.com By analyzing the global changes in a cell or organism upon treatment with an this compound analog, researchers can identify the specific cellular pathways and molecular targets that are modulated. researchgate.netfrontlinegenomics.com This holistic view can reveal not only the primary mechanism of action but also potential off-target effects and resistance mechanisms. frontiersin.org For instance, applying multi-omics to study the antimicrobial effects of this compound could elucidate the precise molecular disruptions that lead to bacterial growth inhibition. mdpi.com
Integration of Artificial Intelligence and Machine Learning in SAR and Target Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of structure-activity relationships (SAR) and the identification of new therapeutic targets for this compound analogs. sanofi.commednexus.org AI algorithms can analyze large datasets of chemical structures and their corresponding biological activities to build predictive models. semanticscholar.org These models can then be used to virtually screen large libraries of hypothetical this compound derivatives, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. nih.gov Furthermore, AI can be employed to analyze complex biological data, including multi-omics datasets, to identify novel protein targets for this compound, potentially uncovering new therapeutic applications for these compounds. nih.gov
Ecological Role and Chemical Ecology of this compound in Marine Environments
Understanding the natural function of this compound in its marine ecosystem is a key aspect of marine chemical ecology. amazon.comtaylorfrancis.com These compounds are considered secondary metabolites, suggesting they are not essential for the primary life functions of the producing organism but likely play a crucial role in ecological interactions. mdpi.com Future research will aim to elucidate the specific roles of this compound, which could include chemical defense against predators, antimicrobial protection, or signaling molecules in inter-species communication. mdpi.com Investigating the chemical ecology of this compound can provide insights into the evolutionary pressures that have shaped its biological activities and may guide the discovery of new, ecologically relevant bioactivities. researchgate.net
Q & A
Basic Research Questions
Q. What are the established protocols for isolating Isoplysin A from natural sources, and how do solvent systems influence yield and purity?
- Methodology : Use column chromatography (silica gel or Sephadex) with gradient elution (e.g., hexane/ethyl acetate or chloroform/methanol). Monitor purity via HPLC (C18 column, UV detection at λ=220–280 nm) and validate with NMR (¹H/¹³C) and HRMS .
- Data Interpretation : Compare retention times with authenticated standards and cross-reference spectral libraries (e.g., AntiBase, SciFinder) to resolve ambiguities in structural assignments .
Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry, and how are conflicting NOESY/ROESY data resolved?
- Methodology : Combine 2D NMR (COSY, HSQC, HMBC) with X-ray crystallography for absolute configuration. For ambiguous NOESY correlations, perform variable-temperature NMR or computational modeling (e.g., DFT-based conformational analysis) .
- Validation : Cross-check crystallographic data (CCDC deposition) with density functional theory (DFT) simulations to confirm spatial arrangements .
Advanced Research Questions
Q. How can researchers design dose-response experiments to evaluate this compound’s cytotoxicity while minimizing false positives from assay interference?
- Experimental Design :
- Use orthogonal assays (e.g., MTT, resazurin, and ATP-based luminescence) to confirm activity.
- Include controls for nonspecific interactions (e.g., detergent compatibility, redox cycling tests) .
Q. What computational strategies are recommended to resolve discrepancies between this compound’s predicted and observed pharmacokinetic properties (e.g., bioavailability, logP)?
- In Silico Workflow :
- Use QSAR models (e.g., SwissADME, pkCSM) to predict ADME parameters.
- Validate with experimental Caco-2 permeability assays and HPLC-based logP measurements .
- Contradiction Analysis : If computational and experimental logP values diverge >1 unit, re-examine compound solubility, ionization states (pKa), or aggregation tendencies via dynamic light scattering (DLS) .
Q. How should researchers address conflicting reports on this compound’s mechanism of action in different disease models?
- Hypothesis Testing :
- Perform target deconvolution using affinity chromatography or CRISPR-Cas9 knockout screens.
- Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Methodological Guidelines
- Data Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument calibration logs) in Supplementary Materials. Follow CONSORT or ARRIVE guidelines for preclinical studies .
- Conflict Resolution : Use systematic reviews (PRISMA framework) to synthesize contradictory findings and identify knowledge gaps .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines and obtain IACUC/IRB approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
